molecular formula C13H11N3O4 B12924696 3(2H)-Pyridazinone, 5-acetyl-2-methyl-4-nitro-6-phenyl- CAS No. 121918-49-8

3(2H)-Pyridazinone, 5-acetyl-2-methyl-4-nitro-6-phenyl-

Cat. No.: B12924696
CAS No.: 121918-49-8
M. Wt: 273.24 g/mol
InChI Key: SEUVWDIFXJQCNB-UHFFFAOYSA-N
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Description

5-Acetyl-2-methyl-4-nitro-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-methyl-4-nitro-6-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to a precursor molecule.

    Acetylation: Addition of an acetyl group.

    Cyclization: Formation of the pyridazine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions could convert the nitro group to an amine group.

    Substitution: Various substitution reactions could occur, where different functional groups replace existing ones.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group might yield an amine derivative.

Scientific Research Applications

5-Acetyl-2-methyl-4-nitro-6-phenylpyridazin-3(2H)-one could have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its biological activity.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-nitro-6-phenylpyridazin-3(2H)-one
  • 5-Acetyl-2-methyl-4-nitropyridazin-3(2H)-one

Uniqueness

5-Acetyl-2-methyl-4-nitro-6-phenylpyridazin-3(2H)-one might be unique due to its specific combination of functional groups, which could confer distinct chemical and biological properties.

Properties

CAS No.

121918-49-8

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

5-acetyl-2-methyl-4-nitro-6-phenylpyridazin-3-one

InChI

InChI=1S/C13H11N3O4/c1-8(17)10-11(9-6-4-3-5-7-9)14-15(2)13(18)12(10)16(19)20/h3-7H,1-2H3

InChI Key

SEUVWDIFXJQCNB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(N=C1C2=CC=CC=C2)C)[N+](=O)[O-]

Origin of Product

United States

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